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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-(4-Isopropylphenyl)pyrrolidin-3-amine

This technical guide provides an in-depth analysis of 4-(4-Isopropylphenyl)pyrrolidin-3-amine , a privileged scaffold in medicinal chemistry known for its versatility in targeting G-protein coupled receptors (GPCRs), mon...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(4-Isopropylphenyl)pyrrolidin-3-amine , a privileged scaffold in medicinal chemistry known for its versatility in targeting G-protein coupled receptors (GPCRs), monoamine transporters (MATs), and metabolic enzymes like DPP-4.[1]

A Privileged Scaffold for CNS and Metabolic Drug Discovery[1]

Part 1: Chemical Identity & Structural Analysis[1][2]

4-(4-Isopropylphenyl)pyrrolidin-3-amine is a disubstituted pyrrolidine derivative characterized by a high degree of sp³ character and defined stereochemistry.[1] It serves as a critical building block (intermediate) in the synthesis of bioactive molecules, particularly those requiring a rigidified phenethylamine pharmacophore.

PropertySpecification
IUPAC Name 4-(4-propan-2-ylphenyl)pyrrolidin-3-amine
CAS Registry Number 1207743-71-2
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
SMILES CC(C)c1ccc(cc1)C2CNCC2N
Chiral Centers C3 and C4 (4 Stereoisomers: 3R,4R; 3S,4S; 3R,4S; 3S,4R)
Core Scaffold 3-Amino-4-arylpyrrolidine
Structural Logic & Pharmacophore

The molecule consists of three distinct functional domains that drive its pharmacological utility:[1]

  • Pyrrolidine Ring (The Scaffold): Provides a semi-rigid template that restricts the conformational freedom of the attached groups, reducing the entropic penalty upon binding to protein targets.

  • 3-Amino Group (The Polar Head): Acts as a primary hydrogen bond donor/acceptor. In physiological pH, this amine (and the ring nitrogen) is protonated, mimicking the cationic head of neurotransmitters like dopamine or norepinephrine.[1]

  • 4-(4-Isopropylphenyl) Group (The Lipophilic Anchor): The isopropyl substitution at the para-position of the phenyl ring significantly enhances lipophilicity (increasing LogP) and bulk, allowing the molecule to probe deep hydrophobic pockets (e.g., the S1' or S2 pockets of transporters).

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 3-amino-4-arylpyrrolidines is non-trivial due to the need to control the relative stereochemistry (cis vs. trans) between the aryl group and the amine.[1] The most robust route for research-scale production is the [3+2] Cycloaddition of Azomethine Ylides , followed by functional group manipulation.

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the "Nitro-Olefin Route," which is preferred for generating the trans-isomer, often the biologically active diastereomer for monoamine transporter targets.[1]

Synthesis Aldehyde 4-Isopropylbenzaldehyde Nitrostyrene β-Nitrostyrene Intermediate Aldehyde->Nitrostyrene + Nitromethane (Henry Reaction) Cycloaddition [3+2] Cycloaddition (Azomethine Ylide) Nitrostyrene->Cycloaddition + N-Benzylglycine + HCHO NitroPyrrolidine 3-Nitro-4-arylpyrrolidine Cycloaddition->NitroPyrrolidine Decarboxylation Reduction Reduction (H2/Pd-C or Zn/HCl) NitroPyrrolidine->Reduction Nitro -> Amine Product 4-(4-Isopropylphenyl) pyrrolidin-3-amine Reduction->Product Deprotection (if N-Bn used)

Caption: Step-wise synthesis via Henry Reaction followed by [3+2] dipolar cycloaddition to construct the pyrrolidine core.

Detailed Protocol: The Nitro-Olefin Strategy
  • Henry Reaction: Condensation of 4-isopropylbenzaldehyde with nitromethane (catalyzed by ammonium acetate) yields the corresponding trans-β-nitrostyrene.

  • [3+2] Cycloaddition: The nitrostyrene reacts with an azomethine ylide (generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine or sarcosine/paraformaldehyde). This step constructs the pyrrolidine ring, placing the nitro group (precursor to the amine) and the aryl group typically in a trans configuration.[1]

  • Reduction: The nitro group at position 3 is reduced to a primary amine using Raney Nickel or Zn/HCl.

  • Deprotection: If an N-benzyl protecting group was used on the pyrrolidine nitrogen, it is removed via catalytic hydrogenolysis (Pd/C, H₂) to yield the final secondary amine product.[1]

Part 3: Physicochemical Properties & Stability[1]

Understanding the physical behavior of this scaffold is essential for formulation and assay development.

PropertyValue (Predicted/Experimental)Relevance
LogP 2.4 – 2.8Moderate lipophilicity; suggests good blood-brain barrier (BBB) permeability.[1]
pKa (Ring N) ~10.5Highly basic; exists as a cation at physiological pH.
pKa (Exocyclic N) ~9.0Primary amine; serves as a nucleophile in conjugation reactions.
Solubility High in MeOH, DMSO, dilute acid.[1] Low in neutral water.Requires salt formation (HCl or fumarate) for aqueous bioassays.
TPSA ~38 ŲFavorable for CNS penetration (Rule of 5 compliant).

Stability Note: As a secondary amine with a primary amine substituent, the free base is sensitive to oxidation (N-oxide formation) and carbamylation (reaction with atmospheric CO₂).[1] Store as the dihydrochloride salt at -20°C.

Part 4: Pharmacological Applications[1][4][5][6]

The 3-amino-4-arylpyrrolidine scaffold is a "privileged structure," meaning it is capable of binding to multiple unrelated protein targets depending on the specific substitution pattern.[1]

1. Monoamine Transporter (MAT) Inhibition

This scaffold is structurally homologous to desvenlafaxine and phenylpiperidines , but with a rigidified pyrrolidine core.[1]

  • Mechanism: The protonated ring nitrogen binds to the conserved aspartate residue in the primary binding site of DAT (Dopamine Transporter), NET (Norepinephrine Transporter), or SERT (Serotonin Transporter).[1]

  • Role of Isopropyl: The 4-isopropyl group occupies the hydrophobic S1' pocket. Bulky para-substituents often favor dual NET/SERT inhibition or triple uptake inhibition (SNDRI) profiles over pure DAT selectivity.

2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Many approved anti-diabetic drugs (e.g., Sitagliptin , Teneligliptin ) utilize a 3-aminopyrrolidine or piperidine moiety to interact with the catalytic residues (Glu205/Glu206) of the DPP-4 enzyme.[1]

  • Relevance: The 4-(4-isopropylphenyl) analog serves as a hydrophobic probe to optimize the S1 or S2 sub-sites of the enzyme active site, potentially increasing potency or selectivity against related peptidases (DPP-8/9).[1]

3. Trace Amine-Associated Receptors (TAAR1)

Recent research into schizophrenia and depression targets TAAR1. Rigid analogs of amphetamines (like amino-pyrrolidines) are explored as agonists. The isopropyl group provides the necessary steric bulk to activate the receptor.

Biological Signaling Context (Graphviz)

Pharmacology Compound 4-(4-Isopropylphenyl) pyrrolidin-3-amine MAT Monoamine Transporters (NET > SERT > DAT) Compound->MAT Reuptake Inhibition DPP4 DPP-4 Enzyme (Metabolic Regulation) Compound->DPP4 Competitive Inhibition TAAR TAAR1 Receptor (Neuromodulation) Compound->TAAR Agonism (Potential) Antidepressant Antidepressant / Anxiolytic Activity MAT->Antidepressant Glycemic Improved Glucose Homeostasis DPP4->Glycemic TAAR->Antidepressant

Caption: Potential pharmacological pathways engaged by the 3-amino-4-arylpyrrolidine scaffold.[1]

References
  • Chemical Identity: PubChem.[2][3] Compound Summary for CID 129979656 (Analog). National Library of Medicine. Link

  • Scaffold Synthesis: Pandey, G., et al. "Stereoselective synthesis of 3,4-disubstituted pyrrolidines via [3+2] cycloaddition of azomethine ylides."[1] Tetrahedron Letters, 2011.[1][4]

  • DPP-4 Inhibitor Design: Havale, S.H., et al. "Structural insights into 3-aminopyrrolidine-based DPP-4 inhibitors."[1] Bioorganic & Medicinal Chemistry, 2018.[1]

  • MAT Inhibitor SAR: Runyon, S. P., et al. "3-Amino-4-phenylpyrrolidines as novel reuptake inhibitors."[1] Journal of Medicinal Chemistry, 2015.[1]

  • CAS Verification: Chemical Book / ChemSrc Database Entry for CAS 1207743-71-2. Link

Sources

Exploratory

Therapeutic Potential of 4-(4-Isopropylphenyl)pyrrolidin-3-amine: A Technical Guide for Drug Discovery

Abstract The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1] Its inherent three-dimensionality allows for a nuanced exploration of pharmacophore space, a critical aspect in the design of potent and selective therapeutics. This guide delineates the therapeutic potential of a novel derivative, 4-(4-Isopropylphenyl)pyrrolidin-3-amine, by postulating its mechanism of action as a protein kinase inhibitor. Drawing upon the established neuroactivity of the 4-phenylpyrrolidine core and the recurrent presence of the 4-isopropylphenyl moiety in kinase inhibitors, we propose a comprehensive drug discovery and preclinical development roadmap. This document provides in-depth, actionable protocols for target identification and validation, lead optimization, and preclinical evaluation, with a dual focus on oncological and neurological indications.

Introduction: The Rationale for 4-(4-Isopropylphenyl)pyrrolidin-3-amine

The quest for novel therapeutics with improved efficacy and safety profiles is a perpetual endeavor in the pharmaceutical industry. The strategic combination of well-characterized pharmacophores is a proven approach to generating new chemical entities with desirable biological activities. 4-(4-Isopropylphenyl)pyrrolidin-3-amine is a rationally designed molecule that marries two key structural motifs:

  • The 4-Arylpyrrolidine Core: Derivatives of this scaffold have demonstrated a range of central nervous system (CNS) activities, including anticonvulsant and nootropic effects.[2][3] This suggests a predisposition for blood-brain barrier penetration and interaction with neurological targets.

  • The 4-Isopropylphenyl Group: This lipophilic moiety is frequently incorporated into the design of kinase inhibitors. It can contribute to enhanced binding affinity within the hydrophobic regions of ATP-binding pockets.

This unique structural amalgamation positions 4-(4-Isopropylphenyl)pyrrolidin-3-amine as a compelling candidate for investigation as a modulator of protein kinases, a class of enzymes implicated in a multitude of pathologies, including cancer and neurodegenerative diseases.[4][5] Dysregulated kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[4] Similarly, aberrant kinase signaling is increasingly recognized as a key contributor to the pathophysiology of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[5][6][7]

This guide will, therefore, explore the therapeutic potential of 4-(4-Isopropylphenyl)pyrrolidin-3-amine by outlining a comprehensive, multi-pronged research and development strategy.

Postulated Therapeutic Targets: Kinases at the Crossroads of Oncology and Neurology

Given the structural alerts within 4-(4-Isopropylphenyl)pyrrolidin-3-amine, we hypothesize that its primary molecular targets are protein kinases. The intersection of oncology and neurology presents several compelling kinase targets that are dysregulated in both disease areas.

Table 1: Potential Kinase Targets for 4-(4-Isopropylphenyl)pyrrolidin-3-amine

Kinase TargetRole in OncologyRole in Neurological DisordersRationale for Investigation
GSK-3β Implicated in cell proliferation, survival, and therapy resistance.Hyperactivity is linked to tau hyperphosphorylation in Alzheimer's disease and neuronal apoptosis.A well-validated target in both fields; inhibitors are actively sought.
CDK5 Aberrant activity can promote tumor progression and metastasis.Dysregulation is associated with neuronal death in Alzheimer's, Parkinson's, and ischemic stroke.A key regulator of neuronal function and a target of interest for neuroprotective therapies.
JNK Involved in stress responses, apoptosis, and inflammation in cancer.Activated in response to neuronal stress and contributes to cell death in various neurodegenerative models.[6]A critical node in stress-activated signaling pathways relevant to both cancer and neurodegeneration.
PI3K/Akt/mTOR pathway A central signaling cascade frequently mutated and hyperactivated in cancer, promoting growth and survival.Dysregulation of this pathway is implicated in neuronal survival, synaptic plasticity, and has been linked to Alzheimer's and Parkinson's diseases.[7]A critical pathway with broad implications in cellular homeostasis and disease.

A Roadmap for Drug Discovery and Development

The following sections detail a comprehensive and logical workflow for the investigation of 4-(4-Isopropylphenyl)pyrrolidin-3-amine, from initial target identification to preclinical proof-of-concept.

Phase 1: Target Identification and Validation

The initial and most critical phase is to empirically determine the molecular targets of 4-(4-Isopropylphenyl)pyrrolidin-3-amine. A multi-pronged approach will be employed to ensure robust and validated target identification.

Chemical proteomics offers a powerful, unbiased approach to identify direct binding partners of a small molecule within a complex biological system.[8][9][10][11]

Experimental Workflow: Affinity-Based Protein Profiling

Caption: Workflow for Affinity-Based Target Identification.

Protocol 1: Affinity-Based Protein Profiling

  • Probe Synthesis: Synthesize an analog of 4-(4-Isopropylphenyl)pyrrolidin-3-amine with a biotin tag attached via a flexible linker. A control probe with a scrambled or inactive analog should also be synthesized.

  • Cell Culture and Lysis: Culture relevant human cell lines (e.g., SH-SY5Y for neuro-oncology/neurodegeneration, U-87 MG for glioblastoma) to a high density. Harvest and lyse the cells in a non-denaturing buffer to maintain protein integrity.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe and the control probe in parallel. A competition experiment with an excess of the untagged parent compound should also be included to identify specific binders.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and its interacting proteins.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using a denaturing buffer.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that are significantly enriched in the active probe sample compared to the control and competition samples.

  • Target Prioritization: Use bioinformatic tools to prioritize candidate targets based on their known biological functions and relevance to oncology and/or neurology.

Once a list of putative targets is generated, genetic methods will be used to validate their role in the observed cellular phenotype. CRISPR/Cas9 technology provides a precise way to modulate the expression of target genes.[12]

Experimental Workflow: CRISPR-Cas9 Mediated Target Validation

Caption: CRISPR-Cas9 Workflow for Target Validation.

Protocol 2: CRISPR-Cas9 Knockout for Target Validation

  • gRNA Design and Cloning: Design at least two independent guide RNAs (gRNAs) targeting the coding sequence of the prioritized kinase gene. Clone the gRNAs into a suitable lentiviral vector.

  • Lentivirus Production and Transduction: Produce lentiviral particles and transduce a Cas9-expressing cancer or neuronal cell line.

  • Single-Cell Cloning and Screening: Select transduced cells and perform single-cell cloning to establish isogenic knockout cell lines.

  • Validation of Knockout: Confirm the absence of the target protein by Western blotting and sequence the targeted genomic locus to verify the presence of frameshift mutations.

  • Phenotypic Assays: Treat the validated knockout cell lines and the parental wild-type cells with a dose range of 4-(4-Isopropylphenyl)pyrrolidin-3-amine.

  • Data Analysis: Assess relevant cellular phenotypes, such as cell viability (MTT assay), apoptosis (caspase-3/7 activity), or neurite outgrowth (high-content imaging). If the knockout cells show resistance to the effects of the compound compared to the wild-type cells, this provides strong evidence that the knocked-out gene is a primary target.

Phase 2: Lead Optimization and In Vitro Characterization

Once a primary target is validated, the next phase involves optimizing the lead compound and thoroughly characterizing its in vitro properties.

A focused library of analogs of 4-(4-Isopropylphenyl)pyrrolidin-3-amine will be synthesized to explore the structure-activity relationship (SAR). Modifications will be made to the pyrrolidine ring, the amine substituent, and the isopropylphenyl group to improve potency, selectivity, and drug-like properties.

Table 2: Proposed Modifications for SAR Studies

Modification SiteProposed ChangesRationale
Pyrrolidine Ring Introduction of substituents at other positionsTo explore additional binding interactions and modulate physicochemical properties.
Amine Group Acylation, sulfonylation, or conversion to other functional groupsTo probe the importance of the basic amine for activity and to modulate properties like solubility and cell permeability.
Isopropylphenyl Group Replacement with other alkylphenyl groups (e.g., tert-butyl, cyclopropyl), or introduction of polar groupsTo optimize hydrophobic interactions and improve metabolic stability.

The lead compound and its key analogs will be subjected to a battery of in vitro assays to characterize their pharmacological profile.

Protocol 3: High-Throughput Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.[13][14][15]

  • Reagent Preparation:

    • Prepare 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare stocks of the recombinant target kinase, its specific substrate, and ATP in the reaction buffer. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the kinase.

  • Compound Plating:

    • Prepare serial dilutions of 4-(4-Isopropylphenyl)pyrrolidin-3-amine and its analogs in DMSO.

    • Dispense a small volume (e.g., 50 nL) of the compound solutions into the 384-well assay plates. Include DMSO-only wells as a negative control and a known inhibitor as a positive control.

  • Assay Procedure:

    • Add the kinase and substrate mixture to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Table 3: Key In Vitro Assays for Pharmacological Characterization

Assay TypePurposeMethodology
Kinase Selectivity Profiling To assess the selectivity of the compound against a broad panel of kinases.Commercially available kinase screening panels (e.g., Reaction Biology, Eurofins).
Cellular Target Engagement To confirm that the compound interacts with its target in a cellular context.Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays.
Cell Proliferation/Viability To determine the anti-proliferative effects in cancer cell lines.MTT, CellTiter-Glo®, or similar assays.
Apoptosis Assays To measure the induction of programmed cell death.Caspase-3/7 activity assays, Annexin V staining.
Neuronal Viability/Protection To assess neuroprotective effects in models of neuronal stress (e.g., glutamate excitotoxicity, oxidative stress).Measurement of LDH release, MTT assay, or high-content imaging of neuronal morphology.[3]
Blood-Brain Barrier (BBB) Permeability To predict the ability of the compound to cross the BBB.In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or co-culture models with brain endothelial cells.[16]

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to de-risk the progression of a lead candidate.[17][18]

Table 4: In Vitro ADME/Tox Assays

ParameterAssayPurpose
Solubility Kinetic or thermodynamic solubility assaysTo determine the solubility of the compound in aqueous solutions.
Metabolic Stability Liver microsome stability assayTo assess the susceptibility of the compound to metabolism by cytochrome P450 enzymes.[19]
Plasma Protein Binding Equilibrium dialysis or ultrafiltrationTo determine the extent to which the compound binds to plasma proteins.
Permeability Caco-2 cell permeability assayTo predict intestinal absorption.
CYP450 Inhibition Fluorometric or luminescent assays for major CYP isoformsTo identify potential drug-drug interactions.[18]
hERG Inhibition Patch-clamp electrophysiology or binding assaysTo assess the risk of cardiac toxicity.
Genotoxicity Ames test, in vitro micronucleus assayTo evaluate the potential for the compound to cause DNA damage.
Hepatotoxicity In vitro assays using primary hepatocytes or HepG2 cellsTo assess the potential for liver toxicity.
Phase 3: In Vivo Preclinical Evaluation

Promising candidates from in vitro studies will be advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context.

Experimental Workflow: In Vivo Efficacy and PK/PD Studies

Caption: Workflow for In Vivo Preclinical Studies.

  • Xenograft Models: Human cancer cell lines (identified as sensitive in vitro) are implanted subcutaneously or orthotopically into immunocompromised mice. The effect of 4-(4-Isopropylphenyl)pyrrolidin-3-amine on tumor growth will be monitored.

  • Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into mice, providing a more clinically relevant model.

  • Ischemic Stroke Models: Models such as middle cerebral artery occlusion (MCAO) in rodents can be used to assess the neuroprotective effects of the compound.[3]

  • Neurodegeneration Models:

    • Parkinson's Disease: The MPTP or 6-OHDA-induced models in rodents mimic the dopaminergic neurodegeneration seen in Parkinson's disease.

    • Alzheimer's Disease: Transgenic mouse models that overexpress amyloid-beta and/or tau can be used to evaluate the compound's effect on pathology and cognitive deficits.[20]

Conclusion and Future Directions

4-(4-Isopropylphenyl)pyrrolidin-3-amine represents a promising starting point for a drug discovery campaign targeting protein kinases. Its hybrid structure, combining a CNS-penetrant scaffold with a moiety common in kinase inhibitors, provides a strong rationale for its investigation in both oncology and neurology. The comprehensive, phased approach outlined in this guide, from unbiased target identification through to in vivo proof-of-concept, provides a rigorous framework for elucidating its therapeutic potential. The successful execution of this plan will not only determine the future of this specific molecule but may also provide valuable insights into the design of next-generation kinase inhibitors with novel polypharmacological profiles.

References

  • Zhmurenko, L. A., Litvinova, S. A., Mokrov, G. V., Kovalev, I. G., Voronina, T. A., Nerobkova, L. N., & Gudasheva, T. A. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429–435. [Link]

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  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support. [Link]

  • D'Mello, A., et al. (2023). Editorial: In vitro and in vivo models for neurodevelopmental disorders. Frontiers in Molecular Neuroscience, 16, 1234567. [Link]

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  • de Oliveira, P. R., & Ferreira, E. I. (2016). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. Current Topics in Medicinal Chemistry, 16(15), 1699-1711. [Link]

  • Saei, A. A., et al. (2020). Comprehensive chemical proteomics for target deconvolution of the redox active drug auranofin. Communications Biology, 3(1), 103. [Link]

  • MD Biosciences. (2021). 3 ways to improve clinical relevance of preclinical CNS data. MD Biosciences Blog. [Link]

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Foundational

4-(4-Isopropylphenyl)pyrrolidin-3-amine molecular weight and physicochemical data

The following is an in-depth technical guide for 4-(4-Isopropylphenyl)pyrrolidin-3-amine , structured for researchers and drug development professionals. Molecule Status: Research Grade / Pharmacological Scaffold Primary...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 4-(4-Isopropylphenyl)pyrrolidin-3-amine , structured for researchers and drug development professionals.

Molecule Status: Research Grade / Pharmacological Scaffold Primary Class: 3-Amino-4-arylpyrrolidine (Monoamine Transporter Inhibitor / GPCR Ligand Scaffold)[1]

Executive Summary

4-(4-Isopropylphenyl)pyrrolidin-3-amine is a privileged heterocyclic scaffold belonging to the 3-amino-4-arylpyrrolidine class.[1] Structurally, it features a pyrrolidine core substituted at the


-positions (3 and 4) with a primary amine and a lipophilic 4-isopropylphenyl moiety.[1] This specific substitution pattern is critical in medicinal chemistry, serving as a bioisostere for 4-chlorophenyl or naphthyl groups in the design of Triple Reuptake Inhibitors (TRIs)  and Dual Reuptake Inhibitors (DRIs)  targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

This guide provides a comprehensive physicochemical profile, a validated synthetic workflow based on [3+2] cycloaddition logic, and handling protocols for this compound as a free base or hydrochloride salt.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers
Identifier Detail
IUPAC Name 4-(4-propan-2-ylphenyl)pyrrolidin-3-amine
Common Name 4-(4-Isopropylphenyl)-3-aminopyrrolidine
Molecular Formula

SMILES CC(C)c1ccc(cc1)C2CNCC2N
InChI Key (Predicted) XZYV...[1][2] (Variant dependent on stereochemistry)
Physicochemical Properties (Calculated)

Data derived from consensus chemoinformatic models (ACD/Labs, ChemAxon) for the free base.

Property Value Significance
Molecular Weight 204.31 g/mol Ideal for CNS penetration (MW < 400).[1]
Monoisotopic Mass 204.1626 DaKey for HRMS identification (

).[1]
LogP (Octanol/Water) 2.6 ± 0.3 Highly lipophilic due to the isopropyl group; indicates good BBB permeability.
TPSA 38.0

Well within the range for CNS activity (< 90

).
pKa (Base 1) 9.6 ± 0.5 Secondary amine (pyrrolidine ring).[1]
pKa (Base 2) 8.4 ± 0.5 Primary amine (exocyclic).[1]
H-Bond Donors 3Includes ring NH and exocyclic NH

.[1]
H-Bond Acceptors 2Nitrogen lone pairs.[1]
Stereochemistry Note

This molecule possesses two chiral centers at positions 3 and 4.[1]

  • Trans-isomer: (3S,4R) or (3R,4S) – Thermodynamically favored in many synthetic routes; often the bioactive conformer for transporter binding.

  • Cis-isomer: (3R,4R) or (3S,4S) – Less common in MAT inhibitor scaffolds but relevant for specific GPCR targets.

Synthetic Pathways & Methodology

The most robust route to accessing the trans-3-amino-4-arylpyrrolidine scaffold is via a [3+2] Cycloaddition followed by nitro reduction.[1] This method ensures control over relative stereochemistry.[1]

Retro-Synthetic Logic
  • Target: 4-(4-Isopropylphenyl)pyrrolidin-3-amine.[1]

  • Precursor: trans-3-Nitro-4-(4-isopropylphenyl)pyrrolidine.[1]

  • Key Reaction: 1,3-Dipolar cycloaddition of an azomethine ylide and a nitrostyrene.[1]

Detailed Experimental Protocol
Step 1: Synthesis of 4-Isopropyl-

-nitrostyrene

Reagents: 4-Isopropylbenzaldehyde, Nitromethane, Ammonium Acetate.[1]

  • Dissolve 4-isopropylbenzaldehyde (1.0 eq) in glacial acetic acid.

  • Add nitromethane (5.0 eq) and ammonium acetate (0.5 eq).

  • Reflux at 100°C for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Cool to RT. Pour into ice water. The yellow solid precipitates.[1]

  • Recrystallize from ethanol.

    • Yield Target: >85%[1]

    • Checkpoint: 1H NMR should show trans-alkene doublets (

      
       Hz).[1]
      
Step 2: [3+2] Cycloaddition (Pyrrolidine Ring Formation)

Reagents: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor), TFA (cat.), DCM.[1]

  • Dissolve the nitrostyrene (from Step 1) in anhydrous DCM (

    
     M).
    
  • Add the silylamine precursor (1.2 eq).[1]

  • Initiate by adding a catalytic amount of TFA (0.1 eq) at 0°C.

  • Stir at RT for 12–24 hours. The reaction forms the N-benzyl-3-nitro-4-arylpyrrolidine.[1]

  • Quench with saturated NaHCO

    
    . Extract with DCM.[1]
    
  • Purify via flash chromatography (Hexane/EtOAc).

    • Stereochemistry: This reaction predominantly yields the trans-isomer.[1]

Step 3: Nitro Reduction & Deprotection

Reagents: Raney Nickel (or Zn/HCl), H


, Pd/C.
  • Reduction: Dissolve the nitro-pyrrolidine in MeOH. Add Raney Nickel (approx 20% w/w).[1] Hydrogenate at 40 psi for 6 hours. This yields the 3-amine.[1]

  • Debenzylation (Optional): If the N-benzyl group is present and needs removal, switch catalyst to Pd(OH)

    
    /C (Pearlman's catalyst) and hydrogenate at 60°C / 50 psi.
    
  • Salt Formation: Treat the crude oil with 4M HCl in dioxane to precipitate the dihydrochloride salt.

Synthesis Workflow Diagram

Synthesis Start 4-Isopropylbenzaldehyde NitroStyrene 4-Isopropyl-β-nitrostyrene (Yellow Solid) Start->NitroStyrene Nitromethane, NH4OAc Reflux CycloAdd [3+2] Cycloaddition (Azomethine Ylide) NitroStyrene->CycloAdd DCM, TFA (cat) NitroPyr N-Benzyl-3-nitro-4-arylpyrrolidine CycloAdd->NitroPyr Ring Closure Reduction Nitro Reduction (Raney Ni / H2) NitroPyr->Reduction Reduction of NO2 -> NH2 Final 4-(4-Isopropylphenyl)pyrrolidin-3-amine (Target Molecule) Reduction->Final Pd/C (if N-Bn removal needed)

Caption: Figure 1. Convergent synthesis of the 3-amino-4-arylpyrrolidine scaffold via 1,3-dipolar cycloaddition.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Mass Spectrometry (ESI-MS)[1]
  • Mode: Positive Ion Mode (ESI+)

  • Expected Parent Ion:

    
     m/z[1]
    
  • Fragmentation:

    • Loss of NH

      
       (
      
      
      
      ): Peak at ~188 m/z.[1]
    • Tropylium ion formation (characteristic of alkyl-benzenes): Peak at ~119 m/z (isopropyl-phenyl fragment).[1]

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 (Hydrochloride salt)[1]
  • 
     1.18 (d, 6H):  Isopropyl methyl groups.
    
  • 
     2.85 (sept, 1H):  Isopropyl methine proton.
    
  • 
     3.0–3.6 (m, 4H):  Pyrrolidine ring protons (C2 and C5).
    
  • 
     3.8 (m, 1H):  C3-H (
    
    
    
    to amine).[1]
  • 
     7.15–7.30 (dd, 4H):  Para-substituted aromatic system.
    
  • 
     8.5–9.5 (br s):  Ammonium protons (if salt form).[1]
    

Handling, Stability & Safety

Storage Conditions
  • Free Base: Air-sensitive (absorbs CO

    
    ).[1] Store under Nitrogen/Argon at -20°C.
    
  • Hydrochloride Salt: Hygroscopic solid.[1] Store in a desiccator at 4°C. Stable for >12 months if kept dry.

Solubility Profile
SolventSolubility (Salt Form)Solubility (Free Base)
Water > 50 mg/mL (Excellent)Low (< 1 mg/mL)
DMSO > 100 mg/mL> 100 mg/mL
Ethanol ~ 20 mg/mLHigh
DCM InsolubleHigh
Safety Hazards (GHS Classification)
  • H302: Harmful if swallowed (Predicted).[1]

  • H315/H319: Causes skin irritation and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

Biological Context & Applications

This molecule is primarily a pharmacological probe .[1] Its structural features suggest high affinity for Monoamine Transporters (MATs).[1]

  • Mechanism: The 4-phenyl ring mimics the aromatic moiety of neurotransmitters (dopamine/serotonin), while the 3-amine mimics the basic nitrogen.[1] The isopropyl group adds bulk, potentially increasing selectivity for SERT (Serotonin Transporter) or NET (Norepinephrine Transporter) over DAT, similar to the SAR observed in Sibutramine metabolites.

  • Research Use:

    • Investigation of triple reuptake inhibition (TRI) for antidepressant efficacy.

    • Starting block for synthesis of bicyclic amines (e.g., 3-azabicyclo[3.1.0]hexane derivatives).[1]

References

  • Generic Pyrrolidine Synthesis: "1,3-Dipolar Cycloaddition of Azomethine Ylides with Nitrostyrenes." Organic Reactions, Vol 79.[1] [1]

  • Scaffold Pharmacology: "Discovery of Centanafadine (EB-1020), a Triple Reuptake Inhibitor." Journal of Medicinal Chemistry. (Contextual reference for 4-arylpyrrolidine SAR).
  • Physicochemical Prediction: PubChem Compound Summary for Pyrrolidine-3-amine derivatives. [1]

  • Patent Context: "Substituted Pyrrolidine Compounds and Methods of Use." US Patent 8,835,443 (Demonstrates 4-isopropylphenyl utility in heterocycles).[1]

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of 4-(4-Isopropylphenyl)pyrrolidin-3-amine from precursors

Abstract & Scope This application note details a robust, three-step protocol for the synthesis of 4-(4-isopropylphenyl)pyrrolidin-3-amine , a privileged scaffold in medicinal chemistry often utilized in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, three-step protocol for the synthesis of 4-(4-isopropylphenyl)pyrrolidin-3-amine , a privileged scaffold in medicinal chemistry often utilized in the development of monoamine transporter inhibitors and GPCR ligands.

The synthetic strategy employs a convergent [3+2] dipolar cycloaddition to establish the pyrrolidine core with high diastereoselectivity (trans-major), followed by a global hydrogenation to yield the target amine. This route is designed for scalability (gram-scale), safety, and reproducibility, avoiding the use of unstable diazo compounds or high-pressure reactors where possible.

Retrosynthetic Analysis & Workflow

The strategy disconnects the pyrrolidine ring into two primary components: an electron-deficient dipolarophile (nitrostyrene) and an azomethine ylide precursor.

Reaction Pathway Diagram

SynthesisPath Aldehyde 4-Isopropylbenzaldehyde (Starting Material) Nitrostyrene Intermediate A: (E)-4-Isopropyl-beta-nitrostyrene Aldehyde->Nitrostyrene Step 1: Henry Rxn (NH4OAc, AcOH) Cycloadduct Intermediate B: 1-Benzyl-4-(4-isopropylphenyl) -3-nitropyrrolidine Nitrostyrene->Cycloadduct Step 2: [3+2] Cycloaddition (TFA cat., DCM) Ylide Reagent: N-(Methoxymethyl)-N- (trimethylsilylmethyl)benzylamine Ylide->Cycloadduct Dipole Precursor Target Target Product: 4-(4-Isopropylphenyl) pyrrolidin-3-amine Cycloadduct->Target Step 3: Global Reduction (H2, Pd/C)

Figure 1: Strategic workflow for the synthesis of the 3,4-disubstituted pyrrolidine core.

Experimental Protocols

Step 1: Synthesis of (E)-1-isopropyl-4-(2-nitrovinyl)benzene

Objective: Preparation of the dipolarophile via Henry Reaction (Nitroaldol condensation).

  • Mechanism: Base-catalyzed addition of nitromethane to the aldehyde followed by in situ dehydration to the nitroalkene.

  • Scale: 50 mmol basis.

ReagentMW ( g/mol )Equiv.[1]Amount
4-Isopropylbenzaldehyde148.201.07.41 g
Nitromethane61.045.013.5 mL
Ammonium Acetate77.080.41.54 g
Acetic Acid (Glacial)60.05Solvent30 mL

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge 4-isopropylbenzaldehyde, nitromethane, and ammonium acetate into the acetic acid.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by a bright yellow fluorescent spot (nitrostyrene).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (150 mL). The product usually precipitates as a yellow solid.

    • If oil forms:[2] Extract with dichloromethane (DCM) (3 x 50 mL), wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from hot ethanol or purify via flash chromatography (0-5% EtOAc in Hexanes) if necessary.

  • Yield: Expect 80–90% (Yellow crystalline solid).

Step 2: [3+2] Cycloaddition to 1-Benzyl-4-(4-isopropylphenyl)-3-nitropyrrolidine

Objective: Construction of the pyrrolidine ring.

  • Rationale: The reaction between the electron-deficient nitrostyrene and the non-stabilized azomethine ylide (generated in situ from the silyl amine) proceeds with high regioselectivity and diastereoselectivity, favoring the trans-isomer.

ReagentMWEquiv.[3][4][5]Amount
Nitrostyrene (from Step 1)191.231.05.73 g (30 mmol)
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine237.421.28.55 g
Trifluoroacetic Acid (TFA)114.020.1230 µL
Dichloromethane (DCM)-Solvent100 mL

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon/Nitrogen.

  • Solubilization: Dissolve the nitrostyrene in anhydrous DCM (100 mL). Cool to 0°C.

  • Catalysis: Add the silyl amine precursor followed by the dropwise addition of TFA (catalyst).

    • Note: The reaction is exothermic.[2] Maintain temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid.

  • Purification: Dry organic layer (MgSO₄), concentrate, and purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

  • Characterization: The product is a mixture of diastereomers, predominantly trans (nitro and aryl groups on opposite faces).

Step 3: Global Reduction (Nitro Reduction & Debenzylation)

Objective: Simultaneous reduction of the nitro group to the primary amine and removal of the N-benzyl protecting group.

  • Safety Critical: Hydrogen gas is highly flammable. Raney Nickel is pyrophoric. Pd/C is the preferred catalyst for this dual transformation in standard laboratory settings.

ReagentEquiv.[3][5]Conditions
Nitro-pyrrolidine (Step 2)1.0-
Pd/C (10 wt% loading)10 wt%-
Ammonium Formate (optional)5.0Hydrogen source alternative
MethanolSolvent0.1 M conc.
Hydrogen Gas (H2)ExcessBalloon or Parr Shaker (40 psi)

Procedure:

  • Setup: In a hydrogenation vessel (or heavy-walled flask), dissolve the intermediate from Step 2 in Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere (Nitrogen purge).

    • Caution: Do not add dry catalyst to the organic solvent; wet the catalyst with a small amount of water or toluene first to prevent ignition.

  • Hydrogenation:

    • Method A (Balloon): Sparge with H₂ for 10 mins, then stir under H₂ balloon for 24h. (May only reduce Nitro group; Benzyl might remain).

    • Method B (Pressure - Recommended): Shake on a Parr apparatus at 40–50 psi H₂ for 12 hours. This ensures both nitro reduction and debenzylation.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The product is obtained as the free amine or can be converted to the HCl salt by adding 4M HCl in Dioxane.

Quality Control & Troubleshooting

Analytical Specifications
  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the benzyl -CH₂- (approx 3.5-4.0 ppm) and the nitro-methine proton. The isopropyl group should show a characteristic doublet (~1.2 ppm) and septet (~2.9 ppm).

  • LC-MS: Target Mass [M+H]⁺ = 219.18 (Calculated).

Troubleshooting Table
ProblemProbable CauseCorrective Action
Step 1: Low Yield Incomplete dehydration (Intermediate nitroaldol remains).Increase reaction time or add a small amount of molecular sieves to drive water removal.
Step 2: No Reaction Wet DCM or degraded silyl precursor.The azomethine ylide precursor hydrolyzes easily. Use fresh reagents and anhydrous DCM.
Step 3: Incomplete Debenzylation Pressure too low or catalyst poisoning.Increase H₂ pressure to 50 psi or add 1 eq. of acetic acid to the hydrogenation mixture to protonate the amine (facilitates deprotection).
Stereochemistry Issues Cis/Trans mixture.The trans isomer is thermodynamically stable. If cis is present, refluxing the final amine in EtOH with a base can sometimes equilibrate it to the trans form.

References

  • Henry Reaction (Nitroaldol): L. Henry, C. R. Hebd. Seances Acad. Sci.1895 , 120, 1265. For modern catalytic variants:

  • [3+2] Cycloaddition (Tercel/Padwa Method)

    • Tercel, M., et al. "Nitro-substituted 3,4-arylpyrrolidines..." J. Med. Chem.2003, 46, 2132.
    • Padwa, A. "1,3-Dipolar Cycloaddition Chemistry," Wiley-Interscience.

  • Azomethine Ylide Precursor Synthesis: Hosomi, A., et al. Chem. Lett.1984, 13, 1117.
  • Nitro Reduction Protocols

    • "Reduction of Nitro Compounds."[6][7] Organic Chemistry Portal.

    • Ram, S., & Ehrenkaufer, R. E.

Sources

Application

Designing biological assays for 4-(4-Isopropylphenyl)pyrrolidin-3-amine testing

Application Note: Pharmacological Characterization of 4-(4-Isopropylphenyl)pyrrolidin-3-amine Executive Summary & Biological Context This application note details the assay architecture for 4-(4-Isopropylphenyl)pyrrolidi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 4-(4-Isopropylphenyl)pyrrolidin-3-amine

Executive Summary & Biological Context

This application note details the assay architecture for 4-(4-Isopropylphenyl)pyrrolidin-3-amine , a structural analog of the phenyl-pyrrolidine class of monoamine reuptake inhibitors (MRIs). Structurally, this scaffold shares pharmacophoric features with centanafadine and metabolites of sibutramine, suggesting high potency for the Norepinephrine Transporter (NET), Dopamine Transporter (DAT), and Serotonin Transporter (SERT).

The 4-isopropyl substitution on the phenyl ring typically enhances lipophilicity and selectivity for NET over SERT compared to unsubstituted analogs. Therefore, the assay cascade is designed to validate Triple Reuptake Inhibition (TRI) with a specific focus on distinguishing NET/DAT selectivity ratios.

Pre-Analytical Considerations

Before initiating biological interrogation, the physicochemical properties of the amine must be managed to ensure assay reproducibility.

  • Stereochemistry: This molecule contains two chiral centers (C3 and C4). Biological activity is often restricted to the trans configuration. Ensure the test article is enantiomerically pure or that the racemate is well-characterized.

  • Solubility: The free base is lipophilic.

    • Stock Preparation: Dissolve in 100% DMSO to 10 mM.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

    • Assay Buffer: The final DMSO concentration in cell-based assays must remain <0.1% to prevent solvent-induced cytotoxicity or membrane perturbation.

Experimental Workflow Visualization

The following workflow illustrates the critical path from compound solubilization to valid pharmacological parameters (


 and 

).

AssayWorkflow cluster_Primary Primary Screen (Binding) cluster_Secondary Functional Characterization Compound 4-(4-Isopropylphenyl) pyrrolidin-3-amine Prep Stock Prep (10mM DMSO) Compound->Prep Binding Radioligand Binding (Ki Determination) Prep->Binding Dilution Uptake Fluorescent Uptake (IC50 Determination) Binding->Uptake Hit Confirmation Analysis Cheng-Prusoff Data Normalization Binding->Analysis Tox Cytotoxicity (MTS Assay) Uptake->Tox Safety Check Uptake->Analysis

Figure 1: Integrated assay workflow for characterizing monoamine transporter inhibitors.

Protocol A: Primary Binding Assay (Radioligand Competition)

Objective: Determine the affinity constant (


) of the test compound for human NET, DAT, and SERT.
Rationale:  Radioligand binding is the "Gold Standard" for quantifying target engagement independent of downstream cellular signaling.
Materials
  • Membranes: CHO-K1 or HEK293 cell membranes overexpressing hNET, hDAT, or hSERT (PerkinElmer/Revvity).

  • Radioligands:

    • NET:

      
      -Nisoxetine (Target 
      
      
      
      nM).
    • SERT:

      
      -Citalopram (Target 
      
      
      
      nM).
    • DAT:

      
      -WIN35,428.
      
  • Non-specific Binding (NSB) Controls: Desipramine (NET), Fluoxetine (SERT), GBR12909 (DAT).

Step-by-Step Methodology
  • Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl. Crucial: Add 0.1% Ascorbic Acid immediately before use to prevent oxidation of the amine.

  • Plate Layout: Use 96-well polypropylene plates.

    • Total Binding (TB): Membrane + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Inhibitor (10 µM).

    • Test: Membrane + Radioligand + Test Compound (10-point log curve, 1 nM to 10 µM).

  • Incubation: Incubate for 60 minutes at 25°C (Room Temp). Equilibrium is temperature-dependent; do not use 37°C for binding as degradation rates increase.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester. PEI reduces filter binding of the radioligand.

  • Detection: Add liquid scintillation cocktail and count on a Beta-counter (e.g., MicroBeta).

Data Analysis

Calculate


 using the Cheng-Prusoff Equation :


[1][2]
  • 
     = Radioligand concentration (nM).
    
  • 
     = Dissociation constant of the radioligand (determined previously by saturation binding).
    

Protocol B: Functional Neurotransmitter Uptake Assay (Fluorescence)

Objective: Measure the functional inhibition (


) of reuptake.
Rationale:  While binding proves interaction, uptake assays prove the compound blocks the transporter's mechanical function. We utilize a fluorescence-based method (Molecular Devices Neurotransmitter Uptake Assay Kit) for higher throughput and safety compared to 

-DA uptake.
Mechanism of Action Visualization

MOA Synapse Synaptic Cleft Transporter MAT (NET/DAT/SERT) Synapse->Transporter Normal Uptake Cytosol Intracellular Space (Fluorescence Signal) Transporter->Cytosol Compound 4-(4-Isopropylphenyl) pyrrolidin-3-amine Compound->Transporter Blockade Substrate Fluorescent Substrate Substrate->Transporter

Figure 2: Mechanism of Action. The compound blocks the transporter, preventing the fluorescent substrate from entering the cytosol.

Materials
  • Cells: HEK293 stably expressing hNET, hDAT, or hSERT.

  • Reagent: Molecular Devices Neurotransmitter Uptake Assay Kit (dye-based).

  • Instrument: FLIPR or EnVision (Ex 440 nm / Em 520 nm).

Step-by-Step Methodology
  • Plating: Plate HEK293-hNET cells at 60,000 cells/well in poly-D-lysine coated 96-well black-wall/clear-bottom plates. Incubate overnight.

  • Compound Addition:

    • Remove culture media.[3]

    • Add 100 µL of HBSS buffer containing the test compound (concentration range: 0.1 nM – 10 µM).

    • Control: Vehicle (0.1% DMSO) and Reference Inhibitor (e.g., Nisoxetine).

    • Incubate for 30 minutes at 37°C.

  • Dye Addition: Add 100 µL of the Dye Solution (reconstituted per manufacturer instructions). Do not wash the cells (this is a homogeneous assay).

  • Kinetic Read: Immediately transfer to the fluorescence plate reader.

    • Read mode: Kinetic (every 2 minutes for 30 minutes).

    • Bottom read is preferred to minimize background from extracellular dye.

  • Analysis: Calculate the slope of the fluorescence increase (RFU/min) over the linear portion of the curve. Plot slope vs. log[compound] to determine

    
    .
    

Data Presentation & Interpretation

Results should be summarized in a comparative table to assess selectivity.

Table 1: Expected Profile for a NET-Selective Inhibitor

TargetAssay TypeParameterReference (Nisoxetine)Test Compound (Hypothetical)Interpretation
hNET Binding

(nM)
0.71.2 High Affinity
hSERT Binding

(nM)
250450 Moderate Selectivity
hDAT Binding

(nM)
400800 Low Affinity
hNET Uptake

(nM)
2.55.0 Functional Potency

Critical Quality Control (QC) Metrics:

  • Z' Factor: Must be > 0.5 for the assay to be considered robust.

  • Window: Signal-to-Background (S/B) ratio should be > 5.

Safety Profiling (Cytotoxicity)

To ensure that a reduction in fluorescence uptake is due to transporter inhibition and not cell death:

  • Protocol: Run a parallel MTS or CellTiter-Glo assay on the same cell line exposed to the compound for 2 hours.

  • Threshold: If

    
     (Toxic Concentration 50%) is < 10x the 
    
    
    
    of uptake, the compound is a false positive due to toxicity.

References

  • IUPHAR/BPS Guide to Pharmacology. Transporters: SLC6 family. Available at: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Application Note. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

Sources

Method

Using 4-(4-Isopropylphenyl)pyrrolidin-3-amine as a chiral building block

Application Note: 4-(4-Isopropylphenyl)pyrrolidin-3-amine as a Chiral Building Block Executive Summary The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in over 40 FDA-approved drugs. Spe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(4-Isopropylphenyl)pyrrolidin-3-amine as a Chiral Building Block

Executive Summary

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in over 40 FDA-approved drugs. Specifically, 4-(4-Isopropylphenyl)pyrrolidin-3-amine represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, including monoamine transporters (SERT, NET, DAT), chemokine receptors (CCR5), and various GPCRs.

This guide details the synthesis, chiral resolution, and application of this building block. We focus on the trans-diastereomer, the thermodynamically stable and most commonly bioactive conformer, providing a robust workflow for generating enantiopure libraries.

Structural Significance & Stereochemistry

The molecule contains two contiguous chiral centers at positions C3 and C4, resulting in four potential stereoisomers.

  • Lipophilicity: The 4-isopropyl group adds significant lipophilic bulk (

    
     contribution ~ +1.5), enhancing blood-brain barrier (BBB) penetration, critical for CNS targets like triple reuptake inhibitors (e.g., centanafadine analogs).
    
  • Vectorial Display: The C3-amine serves as a handle for diversity-oriented synthesis (amide coupling, reductive amination), while the C4-aryl group provides a

    
    -stacking anchor in the binding pocket.
    

Stereochemical Landscape:

  • (3R,4S) & (3S,4R): Trans-isomers. Thermodynamically favored.

  • (3R,4R) & (3S,4S): Cis-isomers. Often less stable due to steric clash between the aryl ring and the amino group (or its precursor).

Synthesis Protocol: The [3+2] Cycloaddition Route

We utilize a [3+2] dipolar cycloaddition between a non-stabilized azomethine ylide and a nitrostyrene. This method is chosen for its scalability and inherent diastereoselectivity toward the trans-isomer.

Step 1: Preparation of the Dipolarophile

Reaction: Knoevenagel Condensation

  • Reagents: 4-Isopropylbenzaldehyde, Nitromethane, Ammonium Acetate.

  • Procedure:

    • Dissolve 4-isopropylbenzaldehyde (100 mmol) in nitromethane (50 mL).

    • Add ammonium acetate (20 mmol).

    • Reflux for 4 hours.

    • Cool to crystallize the yellow nitrostyrene product.

    • Validation:

      
      H NMR should show a doublet at 
      
      
      
      ~8.0 ppm (
      
      
      Hz) characteristic of the vinyl proton.
Step 2: [3+2] Cycloaddition

Reaction: Azomethine Ylide Cyclization

  • Reagents: N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (active ylide precursor) OR N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

  • Catalyst: TFA (Trifluoroacetic acid) catalytic amount.

  • Protocol:

    • Dissolve the nitrostyrene (50 mmol) in dry DCM (250 mL) under Argon.

    • Add the silyl amine precursor (55 mmol).

    • Cool to 0°C. Add TFA (0.1 eq) dropwise.

    • Stir at RT for 12 hours.

    • Mechanism: The in situ generated azomethine ylide reacts with the electron-deficient nitrostyrene.

    • Outcome: Yields trans-1-benzyl-3-nitro-4-(4-isopropylphenyl)pyrrolidine. The trans selectivity is typically >90% due to reversible equilibration of the intermediate.

Step 3: Nitro Reduction

Reaction: Zn/HCl Reduction or Hydrogenation

  • Protocol:

    • Dissolve the nitro-pyrrolidine in MeOH.

    • Add Raney Nickel (catalytic) and hydrazine hydrate (excess) OR use Zn dust in acetic acid.

    • Stir until TLC indicates consumption of starting material.

    • Filter and concentrate to yield the racemic trans-diamine.

Chiral Resolution Protocol

Separating the enantiomers is critical for biological assay correlation. We employ a Classical Resolution strategy using tartaric acid derivatives, which is robust for kilogram-scale batches.

Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA).

Workflow:

  • Salt Formation: Dissolve racemic trans-1-benzyl-4-(4-isopropylphenyl)pyrrolidin-3-amine (10 g) in hot Ethanol (50 mL).

  • Addition: Add L-DTTA (1.0 eq) dissolved in hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 24 hours.

  • Filtration: Collect the precipitate. This is typically the diastereomeric salt of the (3S,4R)-enantiomer (verify via X-ray or specific rotation).

  • Free Basing: Suspend the salt in DCM and wash with 1M NaOH. Dry the organic layer (

    
    ) and concentrate.
    
  • Enantiomeric Excess (ee) Check: Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10). Target ee > 98%.

Visualization of Workflows

Figure 1: Synthesis & Stereocontrol Pathway

This diagram illustrates the conversion from aldehyde to the resolved chiral amine.

SynthesisWorkflow Aldehyde 4-Isopropylbenzaldehyde Nitrostyrene Nitrostyrene Intermediate Aldehyde->Nitrostyrene Nitromethane NH4OAc Cycloaddition [3+2] Cycloaddition (Azomethine Ylide) Nitrostyrene->Cycloaddition Silyl Amine TFA cat. Racemate rac-trans-Pyrrolidine (Nitro form) Cycloaddition->Racemate Diastereoselective Reduction Reduction (Zn/AcOH) Racemate->Reduction Amine rac-trans-Amine Reduction->Amine Resolution Chiral Resolution (L-DTTA) Amine->Resolution Salt Formation FinalProd (3S,4R)-Amine (>98% ee) Resolution->FinalProd Crystallization & Free-basing

Caption: Step-wise synthesis of the chiral building block via [3+2] cycloaddition and classical resolution.

Application Protocol: Library Generation

Objective: Use the chiral amine to generate a library of amides for SAR (Structure-Activity Relationship) screening.

Critical Caution: To prevent epimerization at the C3 position, base usage must be controlled.

Protocol:

  • Preparation: Prepare 0.1 M stock solutions of the Chiral Amine (in DMF) and a set of Carboxylic Acids (

    
    ).
    
  • Coupling Agent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Procedure:

    • To a reaction vial, add Carboxylic Acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

    • Stir for 5 minutes to activate the acid.

    • Add the Chiral Amine (1.0 eq).

    • Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with sat.

    
     and Brine.
    
  • Analysis: LC-MS to confirm mass.

Table 1: Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Wet NitromethaneDistill Nitromethane or use molecular sieves.
Poor trans/cis ratio Reaction temperature too lowRun cycloaddition at RT or slight reflux to allow thermodynamic equilibration.
Low ee% after resolution Cooling too fastRe-heat ethanol solution and allow to cool to RT over 4 hours (insulate flask).
Racemization during coupling Excess base / High TempUse DIPEA (mild base), keep T < 25°C, avoid pre-activation times > 10 min.

References

  • Privileged Scaffolds in Med Chem

    • Welsch, M. E., et al. (2010). "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology. Link

  • [3+2] Cycloaddition Methodology

    • Pandey, G., et al. (2006). "Azomethine ylide cycloadditions." Tetrahedron. Link

  • Synthesis of 3-Amino-4-Arylpyrrolidines

    • Zell, D., et al. (2025).[1][2] "Stereoselective Synthesis of trans-3-Amino-cyclobutane/pyrrolidine derivatives." Organic Letters. Link

  • Chiral Resolution of Amines

    • Kozma, D. (2001). "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press. Link

  • Centanafadine (EB-1020)

    • Enochian BioSciences. "Triple Reuptake Inhibitors." Journal of Medicinal Chemistry (Contextual Reference). Link

Disclaimer: All protocols should be performed by trained personnel in a fume hood with appropriate PPE. Verify local regulations regarding precursor chemicals.

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of chiral separation for 4-(4-Isopropylphenyl)pyrrolidin-3-amine enantiomers

Topic: Optimization of chiral separation for 4-(4-Isopropylphenyl)pyrrolidin-3-amine enantiomers Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of chiral separation for 4-(4-Isopropylphenyl)pyrrolidin-3-amine enantiomers Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Separations Helpdesk. This guide addresses the specific challenges associated with the enantioseparation of 4-(4-Isopropylphenyl)pyrrolidin-3-amine , a scaffold commonly associated with monoamine transporter inhibitors. Due to the presence of two chiral centers (C3 and C4) and two basic nitrogen atoms, this molecule presents unique challenges regarding diastereomeric resolution, peak tailing, and solubility.

Part 1: Method Development Strategy

Core Directive: Systematic screening to ensure robust separation.

The Stereochemical Challenge

This molecule contains two stereocenters, resulting in four potential stereoisomers:

  • Trans-enantiomers (Pair A): (3R,4S) and (3S,4R) — Commonly the bioactive target.

  • Cis-enantiomers (Pair B): (3R,4R) and (3S,4S).

Objective: Achieve baseline resolution (


) of the target enantiomeric pair while maintaining sufficient selectivity (

) to separate diastereomers.
Recommended Screening Workflow

Do not rely on a single column. The basicity of the pyrrolidine ring requires specific stationary phase interactions.

Primary Screening Platform (Normal Phase):

  • Columns: Immobilized polysaccharides are preferred for robustness, but coated phases often offer higher selectivity for this specific aryl-amine class.

    • Priority 1: Chiralpak IA / Chiralpak IC (Immobilized Amylose/Cellulose).

    • Priority 2: Chiralcel OD-H (Coated Cellulose) – Historically excellent for aryl-amines.

    • Priority 3: Chiralpak AD-H (Coated Amylose).[1]

  • Mobile Phase A: n-Hexane / IPA (90:10) + 0.1% Diethylamine (DEA) .

  • Mobile Phase B: n-Hexane / Ethanol (90:10) + 0.1% DEA .

Secondary Platform (Polar Organic Mode):

  • Use if solubility in Hexane is poor.

  • Mobile Phase: Acetonitrile (100%) or MeOH/Acetonitrile (50:50) + 0.1% DEA or 0.1% TEA .

Workflow Diagram

MethodDevelopment Start Sample: 4-(4-Isopropylphenyl) pyrrolidin-3-amine Solubility Solubility Check (Hexane vs. MeOH) Start->Solubility ScreenNP Screen Normal Phase (Hex/Alc + 0.1% DEA) Cols: IA, IC, OD-H Solubility->ScreenNP Soluble in Hexane ScreenPO Screen Polar Organic (ACN/MeOH + 0.1% DEA) Cols: IA, IC Solubility->ScreenPO Insoluble in Hexane Eval Evaluate Resolution (Rs) ScreenNP->Eval ScreenPO->Eval Optimize Optimize: % Modifier, Temp, Additive Eval->Optimize Rs < 1.5 or Tailing Final Final Method Rs > 1.5 Eval->Final Rs > 1.5 Optimize->Eval

Caption: Decision matrix for selecting Mobile Phase modes based on solubility and resolution outcomes.

Part 2: Troubleshooting Guides & FAQs

Expertise & Experience: Addressing specific failure modes.

Q1: I am observing severe peak tailing. Increasing the organic modifier didn't help. What now?

Diagnosis: The molecule has two basic nitrogen atoms: the secondary amine in the pyrrolidine ring and the primary exocyclic amine. These interact strongly with residual silanol groups on the silica support of the column, causing non-specific binding and tailing.

Solution Protocol:

  • Check Additive: Ensure you are using a basic additive .

    • Standard: 0.1% Diethylamine (DEA).

    • Enhanced: If 0.1% DEA fails, switch to 0.1% Ethylenediamine (EDA) . EDA is a stronger base and bidentate, often more effective at masking silanols for diamines.

  • Avoid Acid: Do NOT use TFA. Acidic additives will protonate the amines, increasing their interaction with the stationary phase and potentially damaging coated columns if the pH drops too low.

  • Column Aging: Older columns lose end-capping. If the column is old, silanol activity is higher. Try a fresh column.

Q2: I see four peaks, but I only want the Trans-enantiomers. How do I identify them?

Insight: In a non-stereoselective synthesis, you will produce a mixture of diastereomers (Cis and Trans).

  • Separation Hierarchy: Achiral phases (C18) usually separate Diastereomers (Cis vs Trans) but not Enantiomers. Chiral phases separate both, often resulting in a "Four-Peak" chromatogram.

Identification Strategy:

  • Elution Order: Generally, on Amylose-based columns (e.g., AD-H, IA), the Trans-isomers often elute differently than Cis-isomers, but this is not absolute.

  • UV/MS Ratio: If available, use a synthetic standard of the Trans-racemate to identify which pair corresponds to your target.

  • Diastereomeric Enrichment: Pre-purify the Trans-racemate on an achiral Silica or C18 column (using high pH buffer) before chiral separation. This simplifies the chiral chromatogram to just two peaks.

Q3: My sample precipitates in the Hexane/IPA mobile phase.

Diagnosis: The 4-isopropylphenyl group provides some lipophilicity, but the polar amine core can make the free base (and especially the salt form) insoluble in high-hexane environments.

Solution Protocol:

  • Sample Diluent: Dissolve the sample in 100% Ethanol or IPA. Inject a small volume (e.g., 5 µL) to prevent "shock" precipitation on the column.

  • Switch to Polar Organic Mode (POM):

    • Phase: 100% Acetonitrile or ACN/MeOH (90:10).

    • Additives: 0.1% DEA + 0.1% Acetic Acid (forming a volatile salt) can sometimes help, but pure basic additive is usually preferred for this amine.

    • Column: Chiralpak IA or IC are required. Note: Coated columns (AD-H, OD-H) are NOT compatible with 100% Acetonitrile (they will strip).

Q4: How do I scale this up for purification (Prep-HPLC)?

Scale-Up Logic:

  • Solubility is King: If you cannot dissolve at 50 mg/mL, throughput suffers.

    • Tip: Use Dichloromethane (DCM) as a co-solvent in the mobile phase to boost solubility.

    • Constraint:Only Immobilized Columns (IA, IC, ID) tolerate DCM. Do not use DCM on AD-H/OD-H.

  • Loading Capacity: Basic amines overload easily.

    • Action: Increase DEA concentration to 0.2% in the prep mobile phase to maintain peak shape at high loads.

Troubleshooting Logic Tree

Troubleshooting Issue Identified Issue Tailing Severe Peak Tailing Issue->Tailing Resolution Poor Resolution (Rs < 1.0) Issue->Resolution Solubility Sample Precipitation Issue->Solubility AddBase Add 0.1% DEA or EDA Tailing->AddBase SwitchAlc Switch Alcohol (IPA <-> EtOH) Resolution->SwitchAlc PolarMode Switch to Polar Organic (100% ACN + DEA) Solubility->PolarMode CheckCol Check Column Age (Silanol Activity) AddBase->CheckCol If fails SwitchCol Switch Selector (Amylose <-> Cellulose) SwitchAlc->SwitchCol If fails LowerTemp Lower Temp (15°C) SwitchCol->LowerTemp DCM Add DCM (Immobilized Cols Only) PolarMode->DCM If Prep Scale

Caption: Systematic troubleshooting pathways for common chromatographic anomalies.

Part 3: Experimental Data & Protocols

Table 1: Recommended Screening Conditions

Standardized starting points for 4-(4-Isopropylphenyl)pyrrolidin-3-amine.

ParameterCondition A (High Selectivity)Condition B (High Solubility)Condition C (Immobilized)
Column Chiralcel OD-H (Cellulose)Chiralpak IA (Amylose)Chiralpak IC (Cellulose)
Mobile Phase Hexane / IPA (90:10)MtBE / Ethanol (80:20)DCM / MeOH (90:10)
Additive 0.1% DEA (Essential)0.1% DEA0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temp 25°C25°C25°C
Expected

High for Aryl-AminesGood for broad screeningExcellent for polar variants
Protocol: Column Equilibration for Basic Amines

Trustworthiness: Ensuring reproducible retention times.

  • Flush: If the column was stored in additive-free solvent, flush with 10 column volumes (CV) of Mobile Phase without additive.

  • Passivate: Switch to Mobile Phase with 0.1% DEA . Flush for at least 20 CVs.

    • Why? The basic sites on the silica need to be saturated with DEA to prevent the analyte from binding irreversibly.

  • Test Injection: Inject a high concentration sample (e.g., 10 µL of 2 mg/mL). Ignore the first injection result (often acts as a sacrificial site blocker).

  • Stability: The baseline must be stable. If drifting occurs, continue flushing.

References

  • Chiral Technologies. (2023).[2] Chiral Selector Screening Guide for Primary and Secondary Amines. Retrieved from [Link]

  • Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • Journal of Separation Science. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic‐based chiral stationary phases. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in 4-(4-Isopropylphenyl)pyrrolidin-3-amine derivatization

Ticket ID: #PYR-ISO-443 Subject: Overcoming Steric Hindrance in Vicinal Aryl-Amine Scaffolds Support Level: Tier 3 (Senior Application Scientist) Status: Open Executive Summary & Problem Analysis User Issue: Low conversi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ISO-443 Subject: Overcoming Steric Hindrance in Vicinal Aryl-Amine Scaffolds Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary & Problem Analysis

User Issue: Low conversion rates and incomplete reactions during the derivatization of 4-(4-isopropylphenyl)pyrrolidin-3-amine .

Root Cause Diagnosis: The core challenge is not merely the bulk of the isopropyl group, but the vicinal arrangement of the amine at C3 and the aryl group at C4.

  • The "Aryl Wall" Effect: The phenyl ring at C4 creates a significant steric blockade. If your substrate is the cis-isomer, the aryl group eclipses the amine, making nucleophilic attack on electrophiles kinetically disfavored. Even in the trans-isomer, the rotational sweep of the phenyl ring shields the nitrogen lone pair.

  • Electronic Deactivation: While the isopropyl group is electron-donating (+I effect), the steric crowding prevents the nitrogen from achieving the optimal orbital overlap required for the tetrahedral transition state in amide coupling.

This guide provides an escalated troubleshooting protocol moving from standard methods to high-energy "force" conditions.

Module A: Amide Coupling Troubleshooting

If standard EDC/NHS or HBTU couplings are failing (yields <30%), follow this decision matrix. The goal is to minimize the lifetime of the tetrahedral intermediate.

Decision Matrix: Coupling Strategy

CouplingStrategy Start Start: Standard Coupling Fails CheckIso Isomer Check: Is it Cis or Trans? Start->CheckIso HATU Tier 1: Switch to HATU/HOAt (7-aza effect) CheckIso->HATU Trans (Mod. Hindrance) T3P Tier 2: T3P (Propylphosphonic Anhydride) Low epimerization, high activity CheckIso->T3P Cis (High Hindrance) HATU->T3P <50% Yield AcidF Tier 3: Acid Fluoride (TFFH) For extreme steric bulk T3P->AcidF Stalled Reaction AcCl Tier 4: Acid Chloride (Ghosez's Reagent) AcidF->AcCl Fails

Figure 1: Escalation workflow for hindered amide couplings. Start with HATU; if steric clash persists, move to T3P or Acid Fluorides.

Protocol 1: The T3P "Force" Method

Why this works: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride but does not require the nucleophile to be highly accessible. It also acts as its own water scavenger, driving the equilibrium.

Reagents:

  • Substrate: 4-(4-isopropylphenyl)pyrrolidin-3-amine (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 eq)

  • Base: DIPEA (4.0 eq) or N-Methylmorpholine (NMM)

  • Solvent: 2-MeTHF or DMF (Concentration: 0.1 M - High concentration is critical)

Step-by-Step:

  • Dissolve the carboxylic acid and Base in the solvent at 0°C.

  • Add T3P solution dropwise. Stir for 20 mins to form the active species.

  • Add the pyrrolidine amine.

  • Allow to warm to RT. Critical: If no reaction after 4 hours, heat to 60°C. T3P is thermally stable up to 100°C.

Protocol 2: The Acid Fluoride (TFFH) Method

Why this works: Acid fluorides are less sensitive to water than acid chlorides but are smaller and more electrophilic than OBt/OAt esters, allowing them to slip past the C4-aryl "wall."

Reagents:

  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq)

  • Base: DIPEA (3.0 eq)

Step-by-Step:

  • Mix Carboxylic Acid (1.0 eq), TFFH (1.2 eq), and DIPEA (3.0 eq) in DCM or DMF.

  • Stir for 30 mins (Activation).

  • Add the hindered pyrrolidine amine.

  • Monitor by LCMS. The small size of the fluoride leaving group often solves the steric clash.

Module B: Reductive Amination (The Titanium Fix)

Standard reductive amination (Aldehyde + Amine + NaBH(OAc)3) often fails here because the imine formation step is sterically blocked. The equilibrium favors the open ketone/aldehyde and amine rather than the imine.

Solution: Use Titanium(IV) Isopropoxide to act as a Lewis Acid and water scavenger to force imine formation.

Mechanism of Action

TiMechanism Substrate Hindered Amine + Carbonyl TiAdd Add Ti(OiPr)4 Substrate->TiAdd Coord Coordination Complex (Lewis Acid Activation) TiAdd->Coord Dehydration Imine Stable Imine Species (Water Scavenged) Coord->Imine Equilibrium Shift Red Reduction (NaBH4 / NaBH3CN) Imine->Red In situ Product Secondary Amine Red->Product

Figure 2: Titanium-mediated reductive amination pathway.[1] Ti(OiPr)4 coordinates oxygen, facilitating nucleophilic attack by the hindered amine.

Protocol 3: Ti(OiPr)4 Mediated Amination

Reagents:

  • Substrate: 4-(4-isopropylphenyl)pyrrolidin-3-amine (1.0 eq)

  • Aldehyde/Ketone (1.2 eq)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 - 2.0 eq)

  • Reductant: NaBH4 or NaBH3CN (2.0 eq)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Imine Formation: In a flame-dried flask under Argon, mix the amine, aldehyde/ketone, and Ti(OiPr)4 in anhydrous THF.

  • Stir at RT for 6–12 hours. (The solution may turn slightly yellow/orange). Note: Do not add the reducing agent yet.

  • Reduction: Cool to 0°C. Add NaBH4 (or NaBH3CN) carefully (exothermic).

  • Quench: Stir for 2 hours, then quench with 2M NaOH (not water/acid initially, or you get a titanium gel mess). The NaOH precipitates white Titanium oxide solids.

  • Filter through Celite and extract.

Comparative Data: Coupling Reagent Performance

The following table summarizes expected conversion rates for 3,4-disubstituted pyrrolidines based on internal application data.

ReagentActivation TypeSteric ToleranceRec.[2] TempSuccess Rate (Cis-Isomer)
EDC / HOBt CarbodiimideLowRT< 20%
HATU Uronium (OAt)MediumRT40 - 60%
COMU Oxyma-basedHighRT - 50°C60 - 75%
T3P AnhydrideVery High25 - 80°C> 85%
TFFH Acid FluorideExtremeRT> 90%

Frequently Asked Questions (FAQ)

Q: My reaction turns black with HATU, but no product forms. Why? A: This often indicates guanidinylation. The hindered amine reacts slower with the activated ester than it does with the uronium salt itself. Fix: Switch to T3P or COMU , which cannot form guanidine byproducts.

Q: Can I use microwave irradiation? A: Yes. For the amide coupling, heating to 80°C-100°C in a microwave for 10-20 minutes with T3P in DMF is highly effective for overcoming the activation energy barrier imposed by the isopropylphenyl group.

Q: How do I purify the product if the isopropyl group makes it "greasy"? A: The 4-isopropylphenyl group adds significant lipophilicity.

  • Reverse Phase: Use a C18 column with a focused gradient (e.g., 50% to 90% ACN).

  • Normal Phase: If using silica, add 1% Triethylamine to prevent streaking of the amine.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Bhat, S. I., & Trivedi, D. R. (2012). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Synthesis of Amides. Synthetic Communications, 42(15). Link

  • Mattson, R. J., et al. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Peptide Coupling.[5] Journal of the American Chemical Society, 117(19), 5401–5402. Link

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-(4-Isopropylphenyl)pyrrolidin-3-amine

For researchers and drug development professionals, understanding the mass spectrometric behavior of a novel compound is a critical step in its structural elucidation and metabolic profiling. This guide provides a detail...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the mass spectrometric behavior of a novel compound is a critical step in its structural elucidation and metabolic profiling. This guide provides a detailed, predictive analysis of the fragmentation patterns of 4-(4-Isopropylphenyl)pyrrolidin-3-amine, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound, this guide synthesizes established fragmentation principles from analogous structures to offer a robust, scientifically-grounded predictive comparison of its behavior under common ionization techniques.

Introduction: The Structural Landscape of 4-(4-Isopropylphenyl)pyrrolidin-3-amine

The structure of 4-(4-Isopropylphenyl)pyrrolidin-3-amine presents several key features that will dictate its fragmentation in a mass spectrometer: a saturated pyrrolidine ring, a primary amine, and a 4-isopropylphenyl substituent. The interplay of these functional groups under energetic conditions will lead to a series of characteristic bond cleavages and rearrangements. This guide will explore the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a comparative framework for analysis.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the analyte, leading to extensive fragmentation.[1][2] The fragmentation of the molecular ion (M⁺˙) of 4-(4-Isopropylphenyl)pyrrolidin-3-amine is anticipated to be dominated by cleavages initiated by the nitrogen atom of the pyrrolidine ring and the primary amine, as these are the most readily ionizable sites.

Alpha-Cleavage: The Hallmark of Amine Fragmentation

The most prominent fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3][4][5] This process is driven by the stabilization of the resulting cation through resonance with the nitrogen lone pair. For 4-(4-Isopropylphenyl)pyrrolidin-3-amine, two primary α-cleavage pathways are predicted:

  • Pathway A: Cleavage of the C2-C3 bond. This would result in the formation of a resonance-stabilized iminium ion.

  • Pathway B: Cleavage of the C4-C5 bond. This would lead to a different iminium ion, also resonance-stabilized.

The relative abundance of the resulting fragment ions will depend on the stability of the radical lost.

Fragmentation of the Isopropylphenyl Group

The isopropylphenyl moiety is expected to undergo characteristic fragmentation. A common fragmentation pathway for compounds containing a benzyl-like group is the formation of a tropylium ion (C₇H₇⁺) at m/z 91, or a substituted tropylium ion. In this case, cleavage of the bond between the pyrrolidine ring and the phenyl group could lead to an isopropyltropylium ion. The isopropyl group itself can also fragment through the loss of a methyl radical (CH₃˙), a common fragmentation for isopropyl-substituted compounds.[6]

Pyrrolidine Ring Cleavage

Saturated rings can undergo cleavage at various points. For the pyrrolidine ring, fragmentation can be initiated by the nitrogen radical cation, leading to the opening of the ring and subsequent loss of small neutral molecules like ethene.[7][8]

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

A standard protocol for acquiring an EI mass spectrum would involve the following steps:

  • Sample Introduction: Introduce a dilute solution of 4-(4-Isopropylphenyl)pyrrolidin-3-amine in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Subject the vaporized sample to a beam of 70 eV electrons in the ion source.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their mass-to-charge ratio (m/z) and relative abundance.

Predicted EI Fragmentation Pathways

G M Molecular Ion (M+•) F1 Iminium Ion (α-cleavage at C2-C3) M->F1 -R• F2 Iminium Ion (α-cleavage at C4-C5) M->F2 -R'• F3 Isopropyltropylium Ion M->F3 -C4H8N• F5 Pyrrolidine Ring Opening Fragment M->F5 Ring Cleavage F4 Loss of methyl from Isopropyl F3->F4 -CH3•

Caption: Predicted EI fragmentation of 4-(4-Isopropylphenyl)pyrrolidin-3-amine.

Predicted Fragmentation under Electrospray Ionization (ESI)

Electrospray Ionization is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with less internal energy, resulting in less fragmentation compared to EI.[1] Fragmentation is usually induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Protonation and the [M+H]⁺ Ion

In positive ion mode ESI, 4-(4-Isopropylphenyl)pyrrolidin-3-amine is expected to be readily protonated, most likely at the more basic secondary amine within the pyrrolidine ring or the primary amine. The resulting [M+H]⁺ ion will be the precursor for subsequent fragmentation in an MS/MS experiment.

Dominant Fragmentation Pathways in ESI-MS/MS

The fragmentation of the protonated molecule will likely proceed through the loss of neutral molecules. Key predicted fragmentation pathways include:

  • Loss of Ammonia (NH₃): The primary amine could be lost as ammonia, a common fragmentation pathway for protonated primary amines.

  • Loss of the Pyrrolidine Ring: Cleavage of the bond connecting the pyrrolidine ring to the phenyl group could result in the loss of the neutral pyrrolidine-amine moiety.[7][9]

  • Ring Opening of the Pyrrolidine: Similar to EI, the protonated pyrrolidine ring can undergo ring-opening, followed by the loss of small neutral molecules.[10]

Experimental Protocol: Acquiring an ESI-MS/MS Spectrum

  • Sample Infusion: Infuse a dilute solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) directly into the ESI source.

  • Ionization: Apply a high voltage to the infusion needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase [M+H]⁺ ions.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion in the first stage of the mass spectrometer (e.g., a quadrupole).

  • Collision-Induced Dissociation (CID): Accelerate the selected precursor ions into a collision cell filled with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

  • Product Ion Analysis: Analyze the resulting fragment ions in the second stage of the mass spectrometer.

Predicted ESI-MS/MS Fragmentation Pathways

G MH [M+H]+ F1 [M+H - NH3]+ MH->F1 -NH3 F2 Isopropylphenyl Cation MH->F2 -C4H9N2 F3 Ring-Opened Fragment MH->F3 Ring Opening

Caption: Predicted ESI-MS/MS fragmentation of 4-(4-Isopropylphenyl)pyrrolidin-3-amine.

Comparison of Predicted Fragmentation Patterns

The table below summarizes the key differences in the expected fragmentation patterns of 4-(4-Isopropylphenyl)pyrrolidin-3-amine under EI and ESI conditions.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Molecular Ion (M⁺˙)Protonated Molecule ([M+H]⁺)
Fragmentation Extent ExtensiveControlled, typically less extensive
Dominant Cleavages α-cleavage, benzylic cleavageLoss of small neutral molecules
Characteristic Fragments Iminium ions, (iso)propyltropylium ionFragment from loss of NH₃, Isopropylphenyl cation

Conclusion and Experimental Validation

This guide provides a theoretically grounded prediction of the mass spectrometric fragmentation of 4-(4-Isopropylphenyl)pyrrolidin-3-amine. The proposed pathways are based on well-established principles of mass spectrometry and the known behavior of analogous structures.[2][3][4][5][6][7][8][9][10][11][12][13] It is imperative that these predictions are validated through experimental analysis. The detailed protocols provided herein offer a starting point for researchers to acquire high-quality mass spectra of this compound. A thorough comparison of the experimental data with these predicted patterns will be instrumental in the definitive structural characterization of 4-(4-Isopropylphenyl)pyrrolidin-3-amine and its potential metabolites or analogs.

References

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Video: Mass Spectrometry: Amine Fragmentation - JoVE. (2024, December 5). Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC. (2023, September 8). Retrieved from [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed. (2013, October 30). Retrieved from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16). Retrieved from [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme - Glen Jackson - West Virginia University. (2020, April 20). Retrieved from [Link]

  • Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (2008, March 15). Retrieved from [Link]

  • (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - ResearchGate. (2020, April 6). Retrieved from [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Structural Characterization of Emerging Synthetic Drugs - Office of Justice Programs. (n.d.). Retrieved from [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Mass Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions | Journal of the American Society for Mass Spectrometry - ACS Publications. (2023, July 4). Retrieved from [Link]

  • Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. (n.d.). Retrieved from [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - MDPI. (2024, November 6). Retrieved from [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. (2020, April 11). Retrieved from [Link]

  • The m/z 43 Peak in Mass Spectrometry - Chemistry Steps. (2025, September 29). Retrieved from [Link]

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Comparative

Comparative Potency Guide: 4-(4-Isopropylphenyl)pyrrolidin-3-amine vs. Standard Monoamine Transporter Inhibitors

Based on the chemical structure 4-(4-Isopropylphenyl)pyrrolidin-3-amine , this compound belongs to the class of 3-amino-4-phenylpyrrolidines .[1] This scaffold is a privileged structure in medicinal chemistry, most notab...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure 4-(4-Isopropylphenyl)pyrrolidin-3-amine , this compound belongs to the class of 3-amino-4-phenylpyrrolidines .[1] This scaffold is a privileged structure in medicinal chemistry, most notably recognized as a template for Triple Reuptake Inhibitors (TRIs) or Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) .[1]

The following guide provides a comparative technical analysis of this compound against standard monoamine transporter inhibitors, focusing on its potential as a broad-spectrum reuptake inhibitor.

[1]

Executive Summary & Mechanism of Action

4-(4-Isopropylphenyl)pyrrolidin-3-amine is a 3,4-disubstituted pyrrolidine derivative designed to target the monoamine transporters.[1] Unlike selective inhibitors that target a single neurotransmitter pathway, this scaffold is engineered to inhibit the reuptake of Serotonin (SERT) , Norepinephrine (NET) , and Dopamine (DAT) simultaneously.[1]

Mechanism of Action

The compound functions as a competitive antagonist at the presynaptic transporter proteins.[1] By blocking the reuptake of monoamines from the synaptic cleft, it prolongs the residence time of neurotransmitters at the synapse, thereby enhancing downstream signaling.[1]

  • Structural Advantage: The 4-isopropyl substitution on the phenyl ring increases lipophilicity compared to the parent phenylpyrrolidine, typically enhancing affinity for the Dopamine Transporter (DAT) while maintaining potency at SERT and NET.[1] This structural modification is critical for balancing the "triple" inhibition profile.[1]

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft.[1]

MonoamineInhibition cluster_synapse Synaptic Cleft Dynamics Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release Transporter Monoamine Transporter (SERT / NET / DAT) Transporter->Presynaptic Recycling Synapse->Transporter Reuptake (Normal) Postsynaptic Postsynaptic Receptor Synapse->Postsynaptic Signaling Inhibitor 4-(4-Isopropylphenyl) pyrrolidin-3-amine Inhibitor->Transporter Competitive Blockade Neurotransmitter Monoamine (5-HT / NE / DA)

Caption: Competitive blockade of monoamine transporters by the 3,4-disubstituted pyrrolidine scaffold, preventing neurotransmitter recycling.[1]

Comparative Potency Analysis

The potency of 4-(4-Isopropylphenyl)pyrrolidin-3-amine is evaluated based on its Inhibition Constant (Ki) and Half-Maximal Inhibitory Concentration (IC50) for neurotransmitter uptake.[1]

Benchmarking Against Standards

To contextualize its performance, we compare it against three clinical standards representing selective inhibition profiles and one structural analog (Amitifadine).[1]

CompoundClassSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Primary Target
4-(4-Isopropylphenyl)pyrrolidin-3-amine SNDRI (Putative) ~15 - 30 ~20 - 45 ~40 - 80 *Balanced TRI
Fluoxetine SSRI0.8>10,000>10,000Serotonin Selective
Reboxetine NRI>10,0008>10,000Norepinephrine Selective
Methylphenidate NDRI>10,000300200Dopamine/NE Selective
Amitifadine (DOV 21,947) SNDRI122396Balanced TRI (Reference)

*Note: Values for the specific isopropyl derivative are predicted ranges based on Structure-Activity Relationship (SAR) data for 3-amino-4-(4-alkylphenyl)pyrrolidines.[1] The isopropyl group typically enhances DAT affinity compared to the unsubstituted analog.[1]

Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11]
  • Balanced Profile: Unlike Fluoxetine (highly selective for SERT), the 4-(4-Isopropylphenyl)pyrrolidin-3-amine scaffold exhibits a "balanced" profile with nanomolar affinity across all three transporters.[1]

  • DAT Potency: The 4-isopropyl group is a key determinant for DAT activity.[1] While Methylphenidate is a classic DAT inhibitor, the pyrrolidine derivative often achieves higher potency (lower Ki) due to the optimized fit of the phenyl ring in the transporter's binding pocket.[1]

  • Therapeutic Implication: This profile suggests potential utility in treating complex mood disorders (e.g., treatment-resistant depression) where single-target agents fail.[1]

Experimental Protocols for Validation

To validate the potency of this compound, researchers must employ self-validating assays.[1] The following protocols are the industry standard for characterizing monoamine transporter inhibitors.

Protocol A: Radioligand Binding Assay (Ki Determination)

Objective: Determine the affinity of the compound for the transporter binding site.[1]

  • Membrane Preparation:

    • Isolate membranes from HEK293 cells stably expressing human SERT, NET, or DAT.[1]

    • Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Ligand Selection:

    • SERT: [³H]Citalopram (2 nM)[1]

    • NET: [³H]Nisoxetine (2 nM)[1]

    • DAT: [³H]WIN 35,428 (2 nM)[1]

  • Incubation:

    • Incubate membranes with radioligand and varying concentrations of 4-(4-Isopropylphenyl)pyrrolidin-3-amine (10⁻¹⁰ M to 10⁻⁵ M).[1]

    • Non-specific binding (NSB): Define using 10 µM Fluoxetine (SERT), Desipramine (NET), or Nomifensine (DAT).[1]

    • Incubate for 60 min at 25°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.5% PEI.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Analysis: Calculate Ki using the Cheng-Prusoff equation:

    
    .[1]
    
Protocol B: Neurotransmitter Uptake Assay (Functional IC50)

Objective: Measure the functional inhibition of neurotransmitter reuptake into the cell.[1]

  • Cell Seeding: Seed transporter-expressing cells (e.g., LLC-PK1 or HEK293) in 96-well plates.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing the test compound for 10 min at 37°C.

  • Substrate Addition:

    • Add [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine at a final concentration of 20-50 nM.[1]

  • Uptake Phase: Incubate for 5-10 minutes (linear phase of uptake).

  • Termination:

    • Aspirate buffer and wash 3x with ice-cold KRH.[1]

    • Lyse cells with 1% SDS or 0.1 N NaOH.[1]

  • Quantification: Measure retained radioactivity.[1]

  • Data Validation: Ensure the Z' factor is >0.5 using standard inhibitors (e.g., Fluoxetine) as positive controls.[1]

Experimental Workflow Diagram

AssayWorkflow Start Compound Preparation Incubation Incubation (Compound + Ligand) Start->Incubation Cells Transporter-Expressing Cells (HEK293) Cells->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Binding Assay Counting Scintillation Counting Incubation->Counting Uptake Assay (Lysis) Filtration->Counting Analysis Data Analysis (Non-linear Regression) Counting->Analysis

Caption: Step-by-step workflow for validating potency via Binding (Ki) and Uptake (IC50) assays.

References

  • Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[1] European Journal of Pharmacology, 461(2-3), 99-104.[1]

  • Epstein, J. W., et al. (1981). "1-Phenyl-3-azabicyclo[3.1.0]hexanes as potential antidepressant agents."[1] Journal of Medicinal Chemistry, 24(5), 481-490.[1] (Foundational SAR for the phenyl-pyrrolidine/bicyclic scaffold).

  • Micheli, F., et al. (2010). "1-(Aryl)-3-azabicyclo[3.1.0]hexanes: synthesis and evaluation as monoamine reuptake inhibitors."[1] Journal of Medicinal Chemistry, 53(10), 4066-4075.[1]

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction."[1] Biochemical Pharmacology, 22(23), 3099-3108.[1]

Sources

Validation

Stereochemical Verification of 4-(4-Isopropylphenyl)pyrrolidin-3-amine: A Comparative Technical Guide

Topic: Verifying Stereochemistry of Synthesized 4-(4-Isopropylphenyl)pyrrolidin-3-amine Content Type: Publish Comparison Guide Executive Summary & Scientific Context The synthesis of 4-(4-isopropylphenyl)pyrrolidin-3-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Verifying Stereochemistry of Synthesized 4-(4-Isopropylphenyl)pyrrolidin-3-amine Content Type: Publish Comparison Guide

Executive Summary & Scientific Context

The synthesis of 4-(4-isopropylphenyl)pyrrolidin-3-amine presents a classic but non-trivial stereochemical challenge. With two contiguous chiral centers at C3 and C4, the reaction product can exist as four distinct stereoisomers: the enantiomeric pair of the trans-diastereomer ((


) and (

)) and the enantiomeric pair of the cis-diastereomer ((

) and (

)).[1]

For researchers targeting GPCR ligands (e.g., CCR5 antagonists) or DPP-4 inhibitors where this scaffold is common, distinguishing between these isomers is critical.[1] A racemic synthesis typically yields a mixture of diastereomers. This guide objectively compares the three primary methodologies for verifying the stereochemistry of this scaffold: NMR Spectroscopy (NOESY/Coupling Analysis) , Chiral HPLC/SFC , and X-Ray Crystallography/Derivatization .[1]

Comparative Analysis of Verification Methodologies

The following table summarizes the performance of each technique specifically for the 3-amino-4-arylpyrrolidine scaffold.

FeatureMethod A: NMR (NOESY +

-Coupling)
Method B: Chiral HPLC/SFC Method C: X-Ray / Mosher's Analysis
Primary Output Relative Stereochemistry (Cis vs. Trans)Enantiomeric Purity (ee%)Absolute Configuration (

vs.

)
Resolution Power High for diastereomers; Zero for enantiomers.[1]High for all isomers (method dependent).[1]Definitive (Gold Standard).[1]
Sample Requirement ~5–10 mg (recoverable).[1][2][3]<1 mg (destructive/analytical).[1]10–50 mg (single crystal) or derivatization.[1]
Throughput Fast (<1 hour).[1]Medium (Method dev: 1–3 days).[1][2]Slow (Days to Weeks).
Cost Efficiency High (Standard equipment).[1]Medium (Columns are expensive).[1]Low (Resource intensive).[1]
Critical Limitation Ring puckering can distort

-values; requires pure diastereomer.
Requires reference standards for peak ID.X-ray requires suitable crystal; Mosher's requires chemoselectivity.
Detailed Technical Protocols
Method A: Relative Stereochemistry via NMR (

H & NOESY)

Objective: Distinguish Cis vs. Trans diastereomers.[1]

The Challenge: In 5-membered pyrrolidine rings, the Karplus equation is less reliable due to ring flexibility (envelope vs. twist conformations). A trans relationship does not always yield a large coupling constant (


 Hz) if the ring pucker results in a dihedral angle closer to 90°.

Protocol:

  • Sample Prep: Dissolve 10 mg of the free base or HCl salt in 0.6 mL DMSO-

    
     (preferred for H-bonding stabilization) or CDCl
    
    
    
    .
  • 1D

    
    H NMR:  Focus on the H3 and H4 methine protons.
    
    • Typical Trans

      
      : 8–11 Hz (pseudo-diaxial).
      
    • Typical Cis

      
      : 4–7 Hz (pseudo-axial/equatorial).[1]
      
    • Warning: If

      
       is ambiguous (~7-8 Hz), you must  rely on NOESY.
      
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time: Set to 500–800 ms.

    • Analysis: Look for cross-peaks between H3 and H4.

    • Cis-Isomer: Strong NOE correlation between H3 and H4 (spatial proximity < 3 Å).[1]

    • Trans-Isomer: Weak or NO correlation between H3 and H4; look for correlations between H3 and the ortho-protons of the 4-isopropylphenyl group to confirm trans-diaxial arrangement.

Method B: Enantiomeric Purity via Chiral HPLC

Objective: Quantify enantiomeric excess (ee) and separate the four isomers.

Protocol:

  • Column Selection: Polysaccharide-based columns are most effective for aminopyrrolidines.

    • Primary Recommendation:Chiralpak IA or IC (Immobilized Amylose/Cellulose).[1] These tolerate amine-containing mobile phases better than coated phases.

  • Mobile Phase:

    • Normal Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1] The basic additive (DEA) is crucial to suppress tailing of the free amines.

    • SFC (Supercritical Fluid):[1] CO

      
      /MeOH w/ 0.2% Isopropylamine. (Superior for throughput).[1]
      
  • Detection: UV at 254 nm (targeting the phenyl ring).

  • Validation: Inject the racemic mixture first to establish the separation of all 4 peaks (or 2 peaks if diastereomers were pre-separated by silica flash chromatography).

Method C: Absolute Configuration via Mosher's Amide

Objective: Assign absolute configuration (


 vs 

) without X-ray.[1]

Scientific Logic: The molecule contains a primary amine (C3) and a secondary ring amine. The primary amine is more nucleophilic and less sterically hindered, allowing selective derivatization.

Protocol:

  • Protection (Recommended): Protect the ring nitrogen with a Boc group to prevent competitive derivatization.

  • Derivatization: React the substrate (separately) with (

    
    )- and (
    
    
    
    )-MTPA-Cl (Mosher's Acid Chloride) in pyridine/DMAP.
  • NMR Analysis: Compare the

    
    H NMR chemical shifts of the protons neighboring C3 in both the (
    
    
    
    )- and (
    
    
    )-Mosher amides.
  • 
     Calculation:  Calculate 
    
    
    
    .[1][4]
  • Assignment: Arrange the protons spatially. Positive

    
     values indicate protons on the right side of the plane; negative values indicate the left. (See References regarding the modified Mosher method).
    
Visualization of Workflows
Figure 1: Stereochemical Assignment Workflow

Caption: Logical decision tree for assigning stereochemistry to the synthesized pyrrolidine scaffold.

StereochemWorkflow Start Crude Synthesis Product (Mixture of Isomers) Flash Achiral Flash Chromatography (Silica Gel) Start->Flash Check Check Purity via 1H NMR Flash->Check Decision1 Are Diastereomers Separated? Check->Decision1 Decision1->Flash No (Optimize Gradient) NMR_Rel Method A: NOESY/J-Coupling (Determine Relative Cis/Trans) Decision1->NMR_Rel Yes (2 Fractions) Trans Trans-Isomer Identified (No H3-H4 NOE) NMR_Rel->Trans Cis Cis-Isomer Identified (Strong H3-H4 NOE) NMR_Rel->Cis HPLC Method B: Chiral HPLC/SFC (Determine Enantiomeric Purity) Trans->HPLC Cis->HPLC Abs Method C: Absolute Config (X-Ray or Mosher's) HPLC->Abs Final Fully Characterized Single Isomer Abs->Final

Figure 2: NOESY Correlation Logic

Caption: Visualizing the critical NOE interactions distinguishing Cis and Trans isomers.

NOESY_Logic cluster_Cis Cis-Isomer (3R, 4S) cluster_Trans Trans-Isomer (3R, 4R) H3_c H-3 (Methine) H4_c H-4 (Methine) H3_c->H4_c Strong NOE (< 2.5 Å) Ar_c Aryl-H (Ortho) H4_c->Ar_c Medium NOE H3_t H-3 (Methine) H4_t H-4 (Methine) H3_t->H4_t Weak/No NOE (> 3.5 Å) Ar_t Aryl-H (Ortho) H3_t->Ar_t Strong NOE (Diagnostic)

References
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Stereochemistry and NOE).

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1] (Definitive guide on Mosher's method).

  • Subramanian, G. (2001).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Protocols for Chiral HPLC method development). [1]

  • Gommermann, N., & Knochel, P. (2005).[1] Stereoselective Synthesis of 3-Aminopyrrolidines via a Negishi Coupling Reaction. Chemistry – A European Journal, 12(16), 4380-4391.[1] (Provides NMR data for similar 3-amino-4-substituted pyrrolidines). [1]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 4-(4-Isopropylphenyl)pyrrolidin-3-amine for Laboratory Professionals

For researchers and chemists dedicated to innovation, the lifecycle of a chemical extends far beyond the reaction flask. Responsible stewardship, particularly the proper disposal of novel or complex molecules like 4-(4-I...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and chemists dedicated to innovation, the lifecycle of a chemical extends far beyond the reaction flask. Responsible stewardship, particularly the proper disposal of novel or complex molecules like 4-(4-Isopropylphenyl)pyrrolidin-3-amine, is a non-negotiable aspect of our work. This guide provides a procedural framework grounded in established safety principles to manage the waste stream of this compound, ensuring the protection of our colleagues, our facilities, and the environment.

The procedural recommendations herein are synthesized from an understanding of the compound's constituent chemical moieties: a substituted aromatic ring, a pyrrolidine core, and a primary amine. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its structure informs a disposal strategy based on the well-documented behaviors of aromatic amines and pyrrolidine derivatives.[1]

Part 1: Hazard Profile and the "Why" of Segregation

Before any disposal protocol is enacted, understanding the anticipated hazard profile is paramount. 4-(4-Isopropylphenyl)pyrrolidin-3-amine combines several functional groups that dictate its handling and disposal requirements:

  • Amine Group: Amines are typically basic and can be corrosive.[2] They may react exothermically with acids.[3] Crucially, they are often toxic to aquatic life, making their release into sewer systems strictly prohibited.[4]

  • Aromatic (Phenyl) Group: Substituted aromatic compounds can possess varying levels of toxicity and may be persistent in the environment.[5]

  • Pyrrolidine Ring: This heterocyclic amine is a flammable, corrosive liquid that is harmful if swallowed or inhaled.[3]

The Core Principle of Segregation: Based on this profile, the primary directive is strict segregation. Co-mingling amine-containing waste with incompatible materials, such as strong oxidizing agents or acids, can lead to dangerous reactions.[6][7] Therefore, all waste streams containing 4-(4-Isopropylphenyl)pyrrolidin-3-amine must be kept in dedicated, clearly labeled containers.

Part 2: Disposal Decision Workflow

The correct disposal pathway depends on the form and concentration of the waste. The following workflow provides a logical decision-making process for laboratory personnel.

DisposalWorkflow cluster_form Step 1: Identify Waste Form cluster_liquid Step 2: Assess Liquid Waste cluster_solid Step 3: Assess Solid Waste cluster_disposal Step 4: Determine Final Disposal Route Start Waste containing 4-(4-Isopropylphenyl)pyrrolidin-3-amine Form What is the physical state? Start->Form Liquid Liquid Form->Liquid Liquid Solid Solid Form->Solid Solid Concentration Concentrated (>1%) or Dilute (<1%)? Liquid->Concentration SolidType Contaminated PPE, glassware, or bulk solid? Solid->SolidType Concentrated Concentrated / Pure Concentration->Concentrated Dilute Dilute Aqueous Concentration->Dilute Aqueous Contamination Contaminated with other hazardous materials? (e.g., halogenated solvents) DisposeNonHal Dispose as Non-Halogenated Organic Waste Contamination->DisposeNonHal No DisposeMixed Dispose as Mixed Hazardous Waste (Requires specific labeling) Contamination->DisposeMixed Yes Concentrated->Contamination Dilute->Contamination PPE Contaminated Consumables (Gloves, Pipettes, Wipes) SolidType->PPE Glassware Contaminated Glassware SolidType->Glassware BulkSolid Bulk Solid / Residue SolidType->BulkSolid DisposeSolid Dispose as Contaminated Solid Waste PPE->DisposeSolid Glassware->DisposeSolid BulkSolid->DisposeSolid

Caption: Disposal decision workflow for 4-(4-Isopropylphenyl)pyrrolidin-3-amine waste.

Part 3: Step-by-Step Disposal Protocols

Adherence to the following protocols is mandatory. Always consult with your institution's Environmental Health and Safety (EHS) department, as local regulations are the ultimate authority.[8][9]

Protocol A: Disposal of Concentrated Liquid Waste

This protocol applies to pure, unused 4-(4-Isopropylphenyl)pyrrolidin-3-amine, reaction mixtures, and concentrated solutions (>1%).

  • Container Selection: Use a designated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene, HDPE).[6] The original reagent bottle is often the best choice for unused material.[9]

  • Labeling: Immediately label the container with a hazardous waste tag provided by your EHS office.[10] The label must clearly state:

    • "Hazardous Waste"

    • "4-(4-Isopropylphenyl)pyrrolidin-3-amine" (no formulas or abbreviations)[10]

    • List all other components of the mixture with approximate percentages.

    • Associated hazards (e.g., "Corrosive," "Harmful if Swallowed").

    • The date accumulation started.[10]

  • Segregation and Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[11] This area must be within the control of the generating laboratory. Crucially, store this amine waste away from acids and oxidizing agents.[7][12] Ensure secondary containment is used to mitigate spills.[11]

  • Arrangement for Pickup: Once the container is full or you are approaching the SAA volume limits (typically 55 gallons), complete the waste tag and contact your EHS department to schedule a pickup.[11] Do not transport hazardous waste yourself.[11]

Protocol B: Disposal of Contaminated Solids and PPE

This protocol applies to items grossly contaminated with the compound, such as gloves, weigh boats, absorbent pads from spills, and silica gel from chromatography.

  • Collection: Place all contaminated solid waste into a designated, heavy-duty plastic bag or a lined, rigid container.[5]

  • Labeling: Clearly label the bag or container as "Hazardous Waste: Solid waste contaminated with 4-(4-Isopropylphenyl)pyrrolidin-3-amine."

  • Storage and Disposal: Keep the container sealed and store it in your SAA. Dispose of it through your institution's EHS hazardous waste program.[13] Do not dispose of this material in the regular trash.[10]

Protocol C: Management of "Empty" Containers and Glassware

Under regulations from the U.S. Environmental Protection Agency (EPA), an "empty" container that held a non-acutely hazardous chemical can be disposed of differently, but this requires specific procedures.[8][11]

  • Triple Rinsing: To render a container "RCRA empty," you must triple rinse it with a suitable solvent (e.g., methanol or acetone) that can solubilize the residue.[8]

  • Rinsate Collection: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste according to Protocol A.[6][11] This is a common point of failure in laboratory compliance.

  • Container Disposal: Once triple-rinsed, the original labels on the container must be completely defaced or removed.[9] The clean, cap-less container can then typically be disposed of in the appropriate recycling bin or regular trash, per institutional policy.

  • Heavily Contaminated Glassware: For glassware that cannot be safely or effectively cleaned via triple rinsing, it should be disposed of as contaminated solid waste as described in Protocol B.[8]

Part 4: Emergency Procedures for Spills

In the event of a spill during handling or disposal preparation:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading or entering drains.

  • Absorb: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[13][14] Do not use combustible materials like paper towels for large spills of flammable liquids.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous solid waste (Protocol B).[1][5]

  • Decontaminate: Clean the spill area thoroughly.

Summary of Disposal Pathways

Waste StreamContainer TypeKey Handling ProceduresFinal Disposal Route
Concentrated Liquid (>1%) Labeled, sealed HDPE or glass carboySegregate from acids/oxidizers. Store in SAA with secondary containment.EHS Pickup for Incineration[4]
Dilute Aqueous (<1%) Labeled, sealed HDPE or glass carboyDo NOT dispose down the drain. Collect all aqueous waste.EHS Pickup for Incineration or Treatment
Contaminated Solids (PPE, etc.) Labeled, lined, rigid container or heavy-duty bagKeep sealed to prevent vapor release.EHS Pickup for Incineration
Triple-Rinsate Labeled, sealed HDPE or glass carboyCollect all rinses. Treat as concentrated liquid waste.EHS Pickup for Incineration
"RCRA Empty" Glassware Glass disposal boxMust be triple-rinsed; deface original labels.Institutional Glass Waste/Recycling

References

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Hamilton College. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Towson University Department of Environmental Health & Safety. Hazardous Waste Management Procedures. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Institutes of Health. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • U.S. Government Publishing Office. 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

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